molecular formula C20H20N4O3S2 B2653965 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-ETHYLPHENYL)ACETAMIDE CAS No. 894945-64-3

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-ETHYLPHENYL)ACETAMIDE

Cat. No.: B2653965
CAS No.: 894945-64-3
M. Wt: 428.53
InChI Key: NBBRHTNSSFNTMK-UHFFFAOYSA-N
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Description

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-ETHYLPHENYL)ACETAMIDE is a synthetic hybrid molecule designed for advanced pharmacological screening, incorporating a benzenesulfonamide moiety linked to a aminopyrimidine scaffold. This structural framework is of significant interest in medicinal chemistry, particularly in the development of enzyme inhibitors and targeted therapies. The core benzenesulfonamide group is a established zinc-binding pharmacophore known to inhibit Carbonic Anhydrase (CA) isoforms, such as the tumor-associated CA IX . Selective inhibition of CA IX, which is overexpressed in hypoxic solid tumors like triple-negative breast cancer, represents a promising strategy for anticancer drug development. Benzenesulfonamide derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis . Furthermore, by inhibiting bacterial CAs, such compounds can also exhibit potent antibacterial and anti-biofilm activities against pathogens like Staphylococcus aureus and Klebsiella pneumoniae . The integrated pyrimidine ring is a privileged structure in drug discovery, found in compounds with a broad spectrum of bioactivities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects . The specific substitution pattern on the pyrimidine and benzenesulfonamide cores in this compound is engineered to explore interactions with hydrophobic regions and other binding pockets in enzyme active sites, potentially leading to enhanced selectivity and potency . This molecule is supplied For Research Use Only to support investigations into novel mechanisms of action and the discovery of new therapeutic agents.

Properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-2-14-7-6-8-15(11-14)23-18(25)13-28-20-22-12-17(19(21)24-20)29(26,27)16-9-4-3-5-10-16/h3-12H,2,13H2,1H3,(H,23,25)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBRHTNSSFNTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-ETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzenesulfonyl group and the amino group. The final step involves the formation of the acetamide linkage through a sulfanyl bridge. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-ETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-ETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : Pyrimidine-based compounds (e.g., target compound, ) exhibit planar aromatic cores, favoring interactions with flat binding pockets (e.g., kinase ATP-binding sites). Triazole derivatives () offer conformational flexibility and diverse hydrogen-bonding capabilities .
  • Substituent Effects: Sulfonyl Groups: Benzenesulfonyl (target) vs. thiophene-sulfonyl () alter electron distribution and solubility. Thiophene-sulfonyl may enhance membrane permeability due to its smaller size . Arylacetamide Moieties: 3-Ethylphenyl (target) balances hydrophobicity and steric bulk, while 3-fluorophenyl () introduces electronegativity for dipole interactions.

Key Insights :

  • Anti-inflammatory Activity : Triazole derivatives () outperform the reference drug diclofenac, likely due to optimized hydrophobic interactions with COX-2’s active site. The 3-methylphenyl group in AS111 enhances binding via van der Waals contacts .
  • Antiproliferative Activity : Pyrimidine-thiophene derivatives () target tyrosine kinase receptors, with fluorophenyl and sulfonyl groups critical for ATP-binding site recognition.

Structure-Activity Relationship (SAR) Trends

Heterocyclic Core :

  • Pyrimidine cores (target, ) favor planar interactions with kinase domains.
  • Triazole cores () enable conformational adaptability for COX-2 inhibition.

Sulfonyl/Sulfanyl Groups :

  • Benzenesulfonyl (target) provides strong electron-withdrawing effects, stabilizing enzyme interactions.
  • Thiophene-sulfonyl () reduces steric hindrance, enhancing solubility.

Arylacetamide Substituents :

  • Electron-withdrawing groups (e.g., 3-fluorophenyl) improve binding to polar enzyme pockets.
  • Bulky alkyl chains (e.g., 4-butylphenyl) increase lipophilicity, affecting bioavailability .

Biological Activity

The compound 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-ETHYLPHENYL)ACETAMIDE represents a significant area of research in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Formula : C20H20N4O3S2C_{20}H_{20}N_4O_3S_2
  • Molecular Weight : 428.5 g/mol

Structural Features

The compound features a pyrimidine ring with an amino group and a benzenesulfonyl group, linked through a sulfanyl group to an acetamide moiety. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes. The compound may inhibit enzyme activity by binding to active sites, thereby blocking substrate access and interfering with metabolic pathways.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of similar structures have shown significant inhibitory effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 cells. The IC50 values for some derivatives ranged from 1.52 to 6.31 μM, indicating promising selectivity against cancer cells compared to normal cells .

Case Study: In Vitro Evaluation

A study evaluated the compound's effects on MDA-MB-231 cells, revealing that it could induce apoptosis significantly, as evidenced by a 22-fold increase in annexin V-FITC-positive apoptotic cells compared to controls . Additionally, compounds structurally related to this compound exhibited notable enzyme inhibition against carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM, highlighting their selectivity for CA IX over CA II .

Antimicrobial Activity

The compound's derivatives have also been assessed for their antimicrobial properties. For example, certain benzenesulfonamide derivatives exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 μg/mL . This suggests potential applications in treating bacterial infections.

Data Table: Biological Activity Overview

Activity Type Target IC50 Range (μM) Selectivity
AnticancerMDA-MB-2311.52 - 6.31High selectivity over normal cells
AntimicrobialStaphylococcus aureus50 μg/mLModerate efficacy
Enzyme InhibitionCarbonic Anhydrase IX10.93 - 25.06High selectivity for CA IX

Q & A

Q. How can the synthesis of this compound be optimized for high yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions: (1) cyclization to form the pyrimidine core, (2) substitution to introduce the benzenesulfonyl group, and (3) thiolation to attach the sulfanyl-acetamide moiety. Key optimizations include:
  • Catalysts : Use Pd/C or CuI for efficient coupling reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction homogeneity .
  • Temperature : Controlled heating (60–80°C) minimizes side products during cyclization .
  • Purification : Column chromatography (silica gel) or recrystallization improves purity (>95%) .

Q. What analytical techniques confirm the structural integrity and purity of the compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR validates the aromatic proton environment and sulfonyl group placement .
  • IR Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
  • HPLC : Retention time consistency (≥98% purity) ensures batch reproducibility .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 483.54 g/mol) .

Q. How can solubility limitations in aqueous buffers be addressed for biological assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) for initial solubilization, followed by dilution in PBS .
  • Surfactants : Add Tween-20 (0.05%) to stabilize hydrophobic moieties .
  • pH Adjustment : Buffers at pH 7.4–8.0 enhance solubility due to deprotonation of the sulfonamide group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 3-ethylphenyl with 3-methoxyphenyl) to assess electronic effects .
  • Biological Testing : Use standardized assays (e.g., kinase inhibition, cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) .
  • Data Correlation : Apply QSAR models to link substituent hydrophobicity (logP) with IC50 values .

Q. How should contradictory bioactivity data across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HT-29 colon cancer cells) and protocols (e.g., MTT assay) .
  • Dose-Response Curves : Test concentrations (1 nM–100 µM) to identify non-linear effects .
  • Model Organisms : Validate in vivo efficacy using zebrafish xenografts to rule out in vitro artifacts .

Q. What computational approaches predict binding modes with target proteins (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3PP0) to identify sulfonamide interactions in ATP-binding pockets .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability under physiological conditions .
  • ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., CYP450 inhibition risk) .

Q. How can in vivo pharmacokinetic and toxicity profiles be systematically evaluated?

  • Methodological Answer :
  • Pharmacokinetics :
  • Absorption : Oral gavage in rodents with plasma LC-MS/MS monitoring (Tmax, Cmax) .
  • Metabolism : Liver microsome assays identify CYP450-mediated degradation pathways .
  • Toxicity :
  • Acute Toxicity : Single-dose LD50 testing in mice (OECD 423 guidelines) .
  • Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential .

Q. What strategies resolve instability under varying pH and temperature conditions?

  • Methodological Answer :
  • Degradation Studies :
  • pH Stability : Incubate at pH 2–10 (37°C, 24h) and quantify degradation via HPLC .
  • Thermal Stability : TGA/DSC analysis identifies decomposition thresholds (>150°C) .
  • Formulation : Lyophilization with trehalose (1:1 w/w) enhances shelf life .

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